molecular formula C10H14O2 B6149892 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid CAS No. 22629-11-4

3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid

Cat. No. B6149892
CAS RN: 22629-11-4
M. Wt: 166.2
InChI Key:
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Description

3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid, also known as bicycloheptenoic acid, is a naturally occurring carboxylic acid found in various plant and animal species. It is a structural isomer of cycloheptane-2-carboxylic acid, and is a member of the bicycloheptene family. Bicycloheptenoic acid is a versatile compound with a wide range of biological and medicinal applications.

Mechanism of Action

The mechanism of action of 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acidnoic acid is not fully understood. However, it is known to interact with certain enzymes, such as cyclooxygenase, which is involved in the synthesis of prostaglandins. Bicycloheptenoic acid is also known to interact with certain nuclear receptors, such as the glucocorticoid receptor, which is involved in the regulation of gene expression. Additionally, 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acidnoic acid is a substrate for the enzyme cyclohexanecarboxylate reductase, which is involved in the synthesis of various fatty acids.
Biochemical and Physiological Effects
Bicycloheptenoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been shown to have an effect on the immune system, as well as on the cardiovascular system. It has also been shown to have an effect on the metabolism of lipids and carbohydrates, as well as on the metabolism of hormones.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acidnoic acid in laboratory experiments is its availability. It is a naturally occurring compound and is relatively easy to synthesize. Additionally, it is a versatile compound and can be used in a variety of reactions. The main limitation of using 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acidnoic acid in laboratory experiments is its reactivity. It is a reactive compound and can undergo a variety of reactions, which can make it difficult to control the reaction conditions.

Future Directions

There are a variety of potential future directions for the use of 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acidnoic acid. It could be used as a potential therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, it could be used as a potential drug delivery vehicle, as it has the potential to target specific tissues and cells. Additionally, it could be used in the development of new catalysts for organic synthesis. Furthermore, it could be used in the development of new materials, such as biodegradable plastics. Finally, it could be used in the development of new biotechnologies, such as gene editing and gene therapy.

Synthesis Methods

Bicycloheptenoic acid can be synthesized from cycloheptane-2-carboxylic acid by a variety of methods. The most common method is the Wittig reaction, which involves the reaction of a phosphonium salt with an aldehyde to form an alkene. In this reaction, the aldehyde is cycloheptane-2-carboxylic acid, and the phosphonium salt is a phosphonium ylide. This reaction yields 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acidnoic acid as the product. Other methods of synthesis include the use of a Grignard reagent and a Friedel-Crafts reaction.

Scientific Research Applications

Bicycloheptenoic acid has a wide variety of scientific applications. It has been used as a reagent in organic synthesis, as a catalyst in certain reactions, and as a building block for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory agents. Additionally, it has been used as a model compound for the study of enzyme-catalyzed reactions, as well as for the study of the structure and function of proteins and peptides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid involves the conversion of a bicyclic compound to a carboxylic acid through a series of reactions.", "Starting Materials": [ "Bicyclo[2.2.1]hept-2-ene", "Methacrylic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Bicyclo[2.2.1]hept-2-ene is reacted with methacrylic acid in the presence of sodium borohydride to form 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-en-1-ol.", "The resulting alcohol is then oxidized using a mixture of hydrochloric acid and sodium chlorite to form the corresponding aldehyde.", "The aldehyde is then subjected to a Wittig reaction with triphenylphosphine and methyltriphenylphosphonium bromide to form the desired carboxylic acid.", "The carboxylic acid is then purified using a combination of sodium hydroxide, ethanol, and diethyl ether to yield the final product, 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid." ] }

CAS RN

22629-11-4

Product Name

3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid

Molecular Formula

C10H14O2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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